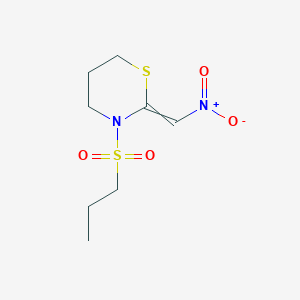
2,2'-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) typically involves the reaction of 1,3-diaminopropane with substituted salicylaldehyde in dry methanol under reflux conditions. The reaction yields the desired compound as a yellow solid with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The compound’s dioxolane rings and propane-1,3-diyl linker allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but with phenyl groups instead of methyl groups.
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains diphenylmethanol groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Similar propane-1,3-diyl linker but with bromomethyl groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4,5-dimethyl-1,3-dioxolane) is unique due to its specific combination of dioxolane rings and propane-1,3-diyl linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90139-80-3 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-[3-(4,5-dimethyl-1,3-dioxolan-2-yl)propyl]-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1-8-9(2)15-12(14-8)6-5-7-13-16-10(3)11(4)17-13/h8-13H,5-7H2,1-4H3 |
Clave InChI |
LPLJMNSQZXLLQC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)CCCC2OC(C(O2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


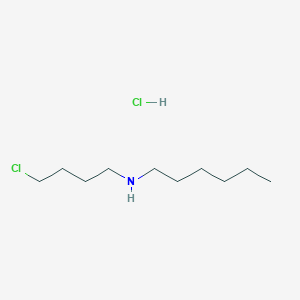
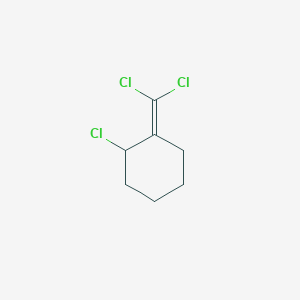

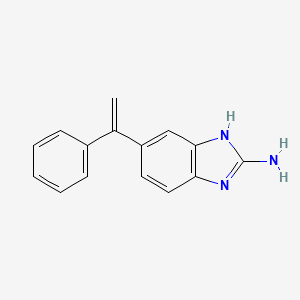
![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
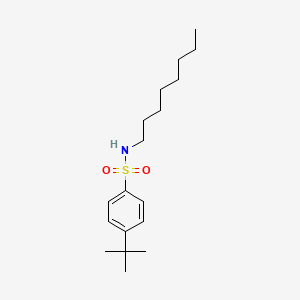
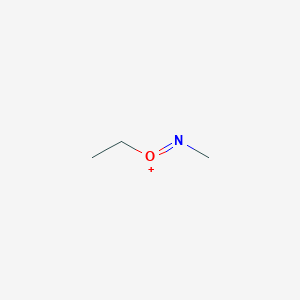
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
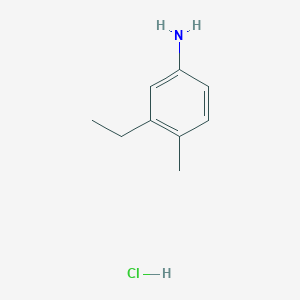
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
